molecular formula C12H16N2O2 B2509896 4-Methyl-1-(2-nitrophenyl)piperidine CAS No. 78019-78-0

4-Methyl-1-(2-nitrophenyl)piperidine

Cat. No.: B2509896
CAS No.: 78019-78-0
M. Wt: 220.272
InChI Key: NWQIPZQULCORCG-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-nitrophenyl)piperidine: is an organic compound with the molecular formula C12H16N2O2 It is a piperidine derivative, characterized by the presence of a methyl group at the fourth position and a nitrophenyl group at the first position of the piperidine ring

Scientific Research Applications

Chemistry: 4-Methyl-1-(2-nitrophenyl)piperidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in the investigation of biological pathways and mechanisms.

Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structural features enable it to cross the blood-brain barrier, making it a candidate for central nervous system drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis.

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-nitrophenyl)piperidine typically involves the following steps:

    Nitration of 2-methylphenylpiperidine: The starting material, 2-methylphenylpiperidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the piperidine ring.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or alkylation.

    Oxidation: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

    Reduction: 4-Methyl-1-(2-aminophenyl)piperidine.

    Substitution: 4-Halo-1-(2-nitrophenyl)piperidine, 4-Alkyl-1-(2-nitrophenyl)piperidine.

    Oxidation: 4-Methyl-1-(2-nitrophenyl)piperidone.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenyl group plays a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This compound can modulate the activity of its target by either activating or inhibiting its function, depending on the nature of the interaction.

Comparison with Similar Compounds

  • 4-Methyl-1-(4-nitrophenyl)piperidine
  • 1-(2-Nitrophenyl)piperidine
  • 1-(4-Nitrophenyl)piperidine

Comparison: 4-Methyl-1-(2-nitrophenyl)piperidine is unique due to the specific positioning of the nitro group at the ortho position relative to the piperidine ring. This positioning influences its reactivity and binding affinity compared to other similar compounds with nitro groups at different positions. The presence of the methyl group at the fourth position also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-1-(2-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14(15)16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQIPZQULCORCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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